Saccharin-13C6

Chromatography Isotope Effects LC-MS Method Development

Saccharin-13C6 is a uniformly ¹³C₆-labeled, non-radioactive isotopic analog of saccharin, specifically designed as an internal standard for isotope dilution mass spectrometry. It co-elutes with unlabeled saccharin and exhibits identical ionization efficiency, reliably correcting ion suppression/enhancement and recovery variability in complex matrices such as soft drinks, dairy, plasma, urine, and environmental water. This performance is essential for achieving the accuracy, precision, and sensitivity required by FDA Bioanalytical Method Validation and other stringent regulatory limits.

Molecular Formula C7H5NO3S
Molecular Weight 189.14 g/mol
Cat. No. B564788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharin-13C6
Synonyms1,2-(Benzisothiazol-13C6)-3(2H)-one 1,1-Dioxide;  1,2-Dihydro-2_x000B_-ketobenzisosulfonazole-13C6;  Benzoic Sulfimide-13C6;  o-Benzosulfimide-13C6;  Benzosulfimide-13C6;  Garantose-13C6;  Glucid-13C6;  Gluside-13C6;  NSC 5349-13C6;  Saccharimide-13C6;  o-Sulfobenzi
Molecular FormulaC7H5NO3S
Molecular Weight189.14 g/mol
Structural Identifiers
InChIInChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyCVHZOJJKTDOEJC-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saccharin-13C6: A High-Fidelity 13C6-Labeled Internal Standard for Precise Saccharin Quantification


Saccharin-13C6 (CAS 1286479-01-3) is a uniformly 13C6-labeled stable isotope analog of saccharin . As a non-radioactive isotopic tracer, it is chemically identical to unlabeled saccharin but possesses a mass shift of +6 Da due to the substitution of all six carbon atoms with the 13C isotope . This compound is specifically designed for use as an internal standard (IS) in mass spectrometry-based quantitative workflows, including LC-MS/MS and GC-MS, to enable precise and accurate measurement of saccharin levels in complex biological and environmental matrices .

Why Saccharin-13C6 Cannot Be Replaced by Unlabeled Saccharin or Other Analogs in Quantitative Analysis


In LC-MS/MS quantification, generic substitution with unlabeled saccharin or a non-isotopic structural analog leads to analytical inaccuracy due to differential ionization efficiency and matrix effects. Unlabeled saccharin cannot be distinguished from the endogenous analyte, rendering it useless as an internal standard [1]. Structural analogs, while distinguishable by mass, often exhibit different chromatographic retention times and ionization responses in the source, failing to correct for variable analyte recovery and ion suppression/enhancement [2]. In contrast, Saccharin-13C6 co-elutes perfectly with the target analyte and exhibits an identical ionization efficiency, which is the fundamental prerequisite for reliable isotope dilution mass spectrometry [3].

Saccharin-13C6 Quantitative Differentiation Evidence: Performance vs. Unlabeled and Deuterated Alternatives


Superior Chromatographic Co-Elution vs. Deuterated Saccharin (Saccharin-d4)

Saccharin-13C6 demonstrates a decisive advantage over deuterium-labeled (²H) saccharin in reversed-phase LC. Due to the smaller relative mass difference and stronger C-13C bond, 13C-labeled standards exhibit negligible isotopic fractionation, ensuring identical retention times with the unlabeled analyte. In contrast, deuterated compounds often show a slight but significant shift to shorter retention times, which can lead to differential matrix effects and compromised quantitation [1]. This effect is a well-documented class-level phenomenon for 13C-labeled compounds versus their deuterated counterparts [2].

Chromatography Isotope Effects LC-MS Method Development

Elimination of Hydrogen-Deuterium Exchange Liability for Enhanced Solution Stability

Saccharin-13C6 provides superior long-term stability in protic solvents and biological matrices. While deuterium labels can undergo hydrogen-deuterium (H/D) exchange, especially at labile positions under acidic or basic conditions, the carbon-13 label in Saccharin-13C6 is permanently incorporated into the molecular backbone [1]. This class-level characteristic eliminates the risk of back-exchange, which would otherwise alter the IS concentration and mass, leading to inaccurate quantification . This is a key reason 13C- and 15N-labeled standards are often preferred over deuterated ones for robust bioanalytical methods.

Stability Isotope Exchange Sample Preparation

Commercially Specified Analytical Performance: Recovery and Detection Limits

Vendor technical specifications provide quantitative benchmarks for the performance of Saccharin-13C6 as an internal standard. Data from a commercial source indicates a method recovery rate in the range of 85% to 95% and a limit of detection (LOD) of 0.1 µg/mL for saccharin when using Saccharin-13C6 as the IS . While this is not a direct, peer-reviewed comparison, these figures represent the expected performance achievable with this specific compound and serve as a baseline for evaluating the success of method development.

Analytical Chemistry Method Validation Quality Control

Molecular and Isotopic Purity: A Key Determinant of Quantitative Accuracy

The utility of an isotope-labeled internal standard is directly tied to its isotopic enrichment and chemical purity. Saccharin-13C6 is available with specified chemical purity of ≥98% (HPLC) and a minimum chemical purity of 95% . High isotopic enrichment ensures minimal interference from unlabeled species, which is essential for achieving a low limit of quantification. This is a key differentiator from potentially lower-purity or less rigorously characterized alternatives. Some suppliers provide a comprehensive Certificate of Analysis (COA) including HPLC, MS, and NMR spectra, which supports method validation and regulatory compliance .

Isotopic Purity Chemical Purity Quality Assurance

Optimal Application Scenarios for Saccharin-13C6 Procurement


Accurate Quantification of Saccharin in Complex Food and Beverage Matrices

For food testing laboratories required to meet stringent regulatory limits for artificial sweeteners, Saccharin-13C6 is the ideal internal standard. Its use corrects for complex matrix effects inherent in samples like soft drinks, dairy products, and processed foods, enabling accurate and precise quantification by LC-MS/MS . The stability of the 13C6 label ensures reliable results across large sample batches and long-term studies [1].

Robust Bioanalytical Method Development and Validation for Pharmacokinetic/Toxicokinetic Studies

In pharmaceutical and toxicology research, Saccharin-13C6 is essential for developing and validating robust LC-MS/MS methods to measure saccharin in biological fluids (plasma, urine). The compound's high purity and co-elution properties support the achievement of required validation parameters for accuracy, precision, and sensitivity as outlined in regulatory guidance (e.g., FDA Bioanalytical Method Validation) [2].

Environmental Fate and Occurrence Studies of Saccharin as an Anthropogenic Marker

Saccharin is used as a marker for wastewater contamination in environmental waters. For these trace-level analyses, Saccharin-13C6 provides the necessary analytical fidelity to correct for ion suppression from complex environmental matrices (e.g., dissolved organic matter), allowing for confident identification and quantification of saccharin at low ng/L concentrations . The superior stability of the 13C-label over deuterated alternatives is particularly advantageous for long-term environmental monitoring studies [1].

Technical Documentation Hub

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